molecular formula C23H18Cl3NO3 B11176671 N-(2-benzoyl-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide

N-(2-benzoyl-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No.: B11176671
M. Wt: 462.7 g/mol
InChI Key: SKJNLWZOLIOGOK-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide is a synthetic organic compound characterized by its complex aromatic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoyl Chloride Intermediate: The initial step involves the chlorination of benzoyl chloride to introduce the 4-chloro substituent.

    Coupling with 2,4-Dichlorophenol: The next step involves the reaction of the chlorinated benzoyl chloride with 2,4-dichlorophenol under basic conditions to form the corresponding ether.

    Amidation Reaction: Finally, the resulting ether undergoes an amidation reaction with 4-aminobutanamide to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoyl-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide: Unique due to its specific substitution pattern and functional groups.

    N-(2-benzoylphenyl)-4-(2,4-dichlorophenoxy)butanamide: Lacks the 4-chloro substituent, leading to different chemical properties.

    N-(2-benzoyl-4-chlorophenyl)-4-phenoxybutanamide: Lacks the dichloro substituents, affecting its reactivity and applications.

Uniqueness

This compound is unique due to its combination of benzoyl, chlorophenyl, and dichlorophenoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H18Cl3NO3

Molecular Weight

462.7 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide

InChI

InChI=1S/C23H18Cl3NO3/c24-16-8-10-20(18(13-16)23(29)15-5-2-1-3-6-15)27-22(28)7-4-12-30-21-11-9-17(25)14-19(21)26/h1-3,5-6,8-11,13-14H,4,7,12H2,(H,27,28)

InChI Key

SKJNLWZOLIOGOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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